Cas no 2445793-52-0 (3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone)

3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone structure
2445793-52-0 structure
Product name:3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone
CAS No:2445793-52-0
MF:C6H14N2OS
MW:162.253159999847
MDL:MFCD32692058
CID:5670951
PubChem ID:146155321

3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone Chemical and Physical Properties

Names and Identifiers

    • [3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
    • EN300-26623647
    • 2445793-52-0
    • EN300-26872476
    • imino(methyl)[(1r,3r)-3-(aminomethyl)cyclobutyl]-lambda6-sulfanone
    • 2416223-30-6
    • 3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone
    • MDL: MFCD32692058
    • Inchi: 1S/C6H14N2OS/c1-10(8,9)6-2-5(3-6)4-7/h5-6,8H,2-4,7H2,1H3
    • InChI Key: ZJUVFOYFHVDGPG-UHFFFAOYSA-N
    • SMILES: S(C)(C1CC(CN)C1)(=N)=O

Computed Properties

  • Exact Mass: 162.08268425g/mol
  • Monoisotopic Mass: 162.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 75.3Ų

3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26872476-10g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0
10g
$4545.0 2023-09-11
Enamine
EN300-26872476-10.0g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-26872476-2.5g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-26872476-0.1g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-26872476-5.0g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-26872476-0.5g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-26872476-1.0g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-26872476-0.05g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-26872476-0.25g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-26872476-5g
[3-(aminomethyl)cyclobutyl](imino)methyl-lambda6-sulfanone
2445793-52-0
5g
$3065.0 2023-09-11

Additional information on 3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone

Introduction to 3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone (CAS No. 2445793-52-0) and Its Emerging Applications in Chemical Biology

The compound 3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone (CAS No. 2445793-52-0) represents a fascinating intersection of heterocyclic chemistry and bioactive molecule design. As a sulfur-containing sulfonamide derivative, this molecule has garnered significant attention in recent years due to its unique structural framework and promising pharmacological properties. The presence of both an aminomethyl group and an imino moiety in its cyclobutyl core imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and mechanistic studies.

Recent advancements in chemical biology have highlighted the role of sulfonamides as versatile pharmacophores, particularly in the modulation of enzyme activity and receptor interactions. The lambda6-sulfanone functional group, a lesser-explored subclass of sulfonamides, has emerged as a key structural feature that enhances both metabolic stability and binding affinity. This compound exemplifies how strategic modifications to the cyclobutyl scaffold can yield derivatives with tailored biological activities, opening new avenues for therapeutic intervention.

In the context of modern drug development, the aminomethyl substituent serves as a versatile handle for further derivatization, enabling the construction of libraries of analogs with optimized pharmacokinetic profiles. The imino group, on the other hand, introduces a polarized double bond that can engage with specific hydrogen bonding partners in biological targets. Such features are particularly relevant in the design of kinase inhibitors, where precise spatial orientation and charge distribution are critical for efficacy.

One of the most compelling aspects of this compound is its potential as a tool for investigating sulfur metabolism and redox signaling pathways. Sulfur-containing heterocycles are increasingly recognized for their roles in cellular processes ranging from enzyme catalysis to antioxidant defense. The unique electronic properties of the lambda6-sulfanone core may facilitate interactions with thiols in biomolecules, making it a promising candidate for probing thiol-redox networks in disease states such as cancer and neurodegeneration.

Recent computational studies have demonstrated that derivatives of this scaffold exhibit favorable binding modes with protein targets such as PDE4 enzymes and matrix metalloproteinases (MMPs). These enzymes are implicated in inflammatory responses and tissue remodeling, respectively, suggesting that 3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone could serve as a lead compound for developing novel therapeutics. Furthermore, its cyclobutyl ring provides rigidity that may enhance ligand-receptor affinity while minimizing off-target effects.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cycloalkylation followed by functional group interconversion to introduce the sulfanone moiety. Advances in transition-metal-catalyzed reactions have enabled more efficient access to complex cyclic structures, reducing both cost and environmental impact. Such methodologies align with green chemistry principles by minimizing waste and optimizing reaction yields.

From a medicinal chemistry perspective, the dual functionality of this molecule—combining an amine-based pharmacophore with a heterocyclic scaffold—makes it an attractive candidate for structure-activity relationship (SAR) studies. By systematically varying substituents on the cyclobutyl ring or modifying the sulfanone core, researchers can elucidate key determinants of biological activity. This approach has been successfully applied to other sulfonamide derivatives, where subtle changes in electronic distribution can lead to dramatic shifts in potency.

The growing interest in sulfur-based therapeutics is underscored by recent clinical trials investigating sulfonamide-containing drugs for oncology applications. Compounds like this one have shown promise in preclinical models by inhibiting aberrant signaling pathways in cancer cells while sparing healthy tissues. The ability to fine-tune reactivity through derivatization allows medicinal chemists to balance potency with selectivity—a critical factor in drug development.

In conclusion,3-(aminomethyl)cyclobutyl(imino)methyl-lambda6-sulfanone (CAS No. 2445793-52-0) exemplifies how innovative molecular design can yield compounds with significant therapeutic potential. Its unique structural features position it as a valuable scaffold for further exploration in chemical biology and drug discovery. As research continues to uncover new biological roles for sulfur-containing heterocycles,lambda6-sulfanones like this one are likely to play an increasingly important role in addressing unmet medical needs.

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